Revamilast

Beschreibung

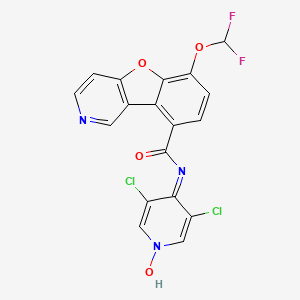

Structure

3D Structure

Eigenschaften

CAS-Nummer |

893555-90-3 |

|---|---|

Molekularformel |

C18H9Cl2F2N3O4 |

Molekulargewicht |

440.2 g/mol |

IUPAC-Name |

N-(3,5-dichloro-1-hydroxypyridin-4-ylidene)-6-(difluoromethoxy)-[1]benzofuro[3,2-c]pyridine-9-carboxamide |

InChI |

InChI=1S/C18H9Cl2F2N3O4/c19-10-6-25(27)7-11(20)15(10)24-17(26)8-1-2-13(29-18(21)22)16-14(8)9-5-23-4-3-12(9)28-16/h1-7,18,27H |

InChI-Schlüssel |

CFRXVFRHMZLQBS-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1C(=O)N=C3C(=CN(C=C3Cl)O)Cl)C4=C(O2)C=CN=C4)OC(F)F |

Kanonische SMILES |

C1=CC(=C2C(=C1C(=O)N=C3C(=CN(C=C3Cl)O)Cl)C4=C(O2)C=CN=C4)OC(F)F |

Aussehen |

Solid powder |

Andere CAS-Nummern |

893555-90-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GRC4039; GRC 4039; GRC-4039 |

Herkunft des Produkts |

United States |

Molecular Pharmacology and Cellular Mechanisms of Revamilast

Elucidation of Phosphodiesterase 4 Isoform Selectivity

The PDE4 family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D, each encoded by a different gene. nih.govreumatologiaclinica.orgnih.govresearchgate.net These subtypes exhibit distinct tissue distribution and cellular localization, and alternative splicing further contributes to a variety of isoforms within each subtype. nih.govresearchgate.netprobiologists.commdpi.com The differential expression and localization of these isoforms suggest specialized roles in regulating cellular functions. nih.govprobiologists.commdpi.comnih.gov

Differential Inhibition Profiles Across PDE4A, PDE4B, PDE4C, and PDE4D Subtypes

PDE4 inhibitors can exhibit varying degrees of selectivity across the four PDE4 subtypes. While many early PDE4 inhibitors were less selective, there has been a focus on developing compounds with improved isoform selectivity to potentially enhance efficacy and reduce side effects. nih.govmdpi.comopenrespiratorymedicinejournal.com Information on the specific differential inhibition profile of Revamilast across all four PDE4 subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) is not extensively detailed in the readily available public literature, with one source assigning an IC50 value to PDE4A based on a patent without specifying the isoform or source. guidetoimmunopharmacology.orgguidetopharmacology.org However, the general mechanism of PDE4 inhibitors involves targeting the catalytic domain, which shares high sequence identity across the subtypes, making the development of highly selective inhibitors challenging. researchgate.netnih.govprobiologists.com More recent research highlights the importance of targeting specific isoforms, particularly PDE4B and PDE4D, for anti-inflammatory effects. nih.govopenrespiratorymedicinejournal.com

While specific IC50 data for this compound across all PDE4 subtypes are not consistently available in the search results, the general principle of PDE4 inhibition involves varying affinities for each subtype. For context, other PDE4 inhibitors like Roflumilast (B1684550) show higher potency against PDE4B and PDE4D compared to PDE4A and PDE4C. mdpi.com The development of newer inhibitors focuses on achieving better selectivity for specific subtypes like PDE4B or PDE4D. probiologists.comnih.govopenrespiratorymedicinejournal.com

Implications of PDE4B and PDE4D Subtype Selectivity in Biological Responses

PDE4B and PDE4D subtypes are considered particularly relevant for mediating the anti-inflammatory effects of PDE4 inhibitors, as they are highly expressed in immune cells such as T cells and peripheral blood mononuclear cells. nih.govopenrespiratorymedicinejournal.com Inhibition of PDE4B is thought to be a primary driver of anti-inflammatory responses and may be associated with reduced emetic side effects compared to PDE4D inhibition. mdpi.commdpi.comopenrespiratorymedicinejournal.com PDE4D, on the other hand, has been implicated in processes within the central nervous system, including cognition and memory, and was initially linked to the emetic effects of PDE4 inhibitors. probiologists.commdpi.commdpi.comnih.gov Developing inhibitors with selectivity for PDE4B over PDE4D is a strategy aimed at maximizing anti-inflammatory benefits while minimizing undesirable effects like nausea and vomiting. mdpi.commdpi.comopenrespiratorymedicinejournal.com While specific data on this compound's PDE4B/PDE4D selectivity and its direct implications were not prominently found, the rationale for developing PDE4 inhibitors often centers on achieving favorable PDE4B/PDE4D selectivity profiles.

Mechanisms of Action Involving Intracellular Cyclic AMP (cAMP) Modulation

The core mechanism of this compound, as a PDE4 inhibitor, is the prevention of cAMP hydrolysis, leading to an increase in intracellular cAMP concentrations. nih.govresearchgate.netresearchgate.netderangedphysiology.com Elevated cAMP levels act as a critical second messenger to modulate various cellular functions. nih.govresearchgate.netresearchgate.netderangedphysiology.com

Activation of Protein Kinase A (PKA) Signaling Pathways

A primary downstream effector of increased intracellular cAMP is Protein Kinase A (PKA). nih.govresearchgate.netresearchgate.netderangedphysiology.com cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. nih.govnih.gov Activated PKA then phosphorylates a variety of target proteins, including transcription factors like cAMP-responsive element-binding protein (CREB) and activating transcription factor 1 (ATF-1). nih.govfrontiersin.orgresearchgate.nettulane.edu Phosphorylation of CREB and ATF-1 can lead to the transcription of genes involved in anti-inflammatory responses. nih.govfrontiersin.orgresearchgate.nettulane.edu This pathway is a key mechanism by which PDE4 inhibitors exert their anti-inflammatory effects. nih.govfrontiersin.orgresearchgate.net

Impact on Downstream Signaling Cascades and Transcriptional Regulation

Influence on NF-κB and B-cell Lymphoma 6 / Early Growth Response 1 (Bcl6/Egr1) Pathways

PDE4 inhibition and the resulting increase in cAMP can influence signaling pathways such as NF-κB, a critical regulator of inflammatory gene expression. frontiersin.orgresearchgate.netoutbreak.info While the precise influence of this compound on NF-κB and the Bcl6/Egr1 pathways requires specific data on this compound itself, PDE4 inhibition, in general, has been shown to suppress NF-κB activation, which is linked to the production of pro-inflammatory cytokines. frontiersin.org Bcl6 is a transcriptional repressor involved in immune cell development and function, including the regulation of cytokine production. guidetopharmacology.orgresearchgate.netuni-freiburg.de Egr1 is an immediate-early gene induced by various stimuli and is involved in regulating genes related to inflammation and immune responses. mdpi.comciteab.comscribd.comresearchgate.net Further research specifically on this compound's direct or indirect effects on Bcl6 and Egr1 pathways would provide more detailed insights into its mechanism of action in this regard.

Activation of Ras-Related Protein 1 (Rap1) Signaling

Increased intracellular cAMP levels can also activate Exchange Protein Activated by cAMP (Epac), which in turn activates the small GTPase Ras-Related Protein 1 (Rap1). frontiersin.orgnih.gov The activation of Rap1 signaling is involved in various cellular processes, including cell adhesion, cell-cell junction formation, and the regulation of inflammatory responses. frontiersin.orgnih.gov This pathway represents another mechanism through which PDE4 inhibitors like this compound can exert their effects on immune and inflammatory cells. frontiersin.orgnih.gov

Regulation of Inflammatory Cytokine and Chemokine Production

A significant aspect of this compound's molecular pharmacology is its ability to modulate the production of inflammatory cytokines and chemokines. ontosight.aifrontiersin.orgnih.gov This is a direct consequence of its PDE4 inhibitory activity and the subsequent increase in intracellular cAMP, which affects the transcription and translation of genes encoding these mediators. frontiersin.orgnih.gov

Suppression of Pro-inflammatory Mediators (e.g., TNF-α, IL-1β, IL-6, IL-17, IFN-γ, IL-23)

This compound and other PDE4 inhibitors have been shown to suppress the production of key pro-inflammatory cytokines. frontiersin.orgnih.gov For example, a pharmacodynamic evaluation study demonstrated a significant inhibition of TNF-α in healthy human volunteers treated with this compound. frontiersin.orgnih.gov TNF-α is a central mediator of inflammation involved in various inflammatory and autoimmune disorders. mdpi.comdrugs.comwikipedia.org

PDE4 inhibition is also associated with reduced levels of other pro-inflammatory cytokines such as IL-1β, IL-6, IL-17, IFN-γ, and IL-23. frontiersin.orgnih.gov IL-1β is a potent pro-inflammatory cytokine involved in fever, inflammation, and tissue destruction. nih.govguidetopharmacology.orgnih.govbohrium.comsinobiological.comspringermedizin.de IL-6 plays a central role in inflammation, immune responses, and has been linked to various autoimmune and inflammatory diseases. sinobiological.comspringermedizin.desemanticscholar.orgresearchgate.netresearchgate.netmdpi.com IL-17 is involved in mediating inflammatory responses and has been implicated in autoimmune diseases. nih.govuniroma1.ituni-freiburg.deguidetopharmacology.org IFN-γ is a crucial cytokine in cellular immunity and inflammation. nih.govciteab.comresearchgate.net IL-23 is involved in the differentiation of Th17 cells, which produce IL-17. While direct data for this compound's effect on all these specific cytokines was not extensively found, the known mechanism of PDE4 inhibition supports a broad suppressive effect on pro-inflammatory cytokine production.

Enhancement of Anti-inflammatory Cytokines (e.g., IL-10)

Here is a summary of the observed modulation of cytokine production by PDE4 inhibitors, including this compound where specifically noted:

| Cytokine | Effect of PDE4 Inhibition (including this compound where specified) |

| TNF-α | Suppression (specifically noted for this compound) frontiersin.orgnih.gov |

| IL-1β | Suppression nih.gov |

| IL-6 | Suppression nih.gov |

| IL-17 | Suppression (indirectly through Th17 modulation) nih.gov |

| IFN-γ | Suppression nih.gov |

| IL-23 | Suppression (indirectly through Th17 modulation) nih.gov |

| IL-10 | Enhancement frontiersin.orgnih.gov |

Preclinical in Vitro Efficacy Studies of Revamilast

Investigations in Human Immune Cell Populations

The anti-inflammatory potential of PDE4 inhibitors like Revamilast has been evaluated through their effects on key immune cells involved in inflammatory responses. nih.gov

Effects on Neutrophils: Inhibition of Superoxide (B77818) Generation, Chemotaxis, Degranulation, and Adhesion Molecule Expression

Neutrophils are critical components of the innate immune response, contributing to inflammation through processes such as superoxide generation, chemotaxis, degranulation, and adhesion. nih.govresearchgate.net Inhibition of PDE4 has been shown to impact these neutrophil functions. While specific in vitro data for this compound's direct effects on human neutrophil superoxide generation, chemotaxis, degranulation, and adhesion molecule expression were not extensively detailed in the provided search results, studies on other PDE4 inhibitors, such as roflumilast (B1684550), have demonstrated inhibition of reactive oxygen species (ROS) formation and anti-inflammatory potential in fMLP-induced human neutrophils. nih.govfrontiersin.org Neutrophil adhesion is a prerequisite for their recruitment to inflammatory sites, and this process is regulated by various signaling proteins. researchgate.netnih.gov

Modulation of Monocytes and Macrophages: Suppression of LPS-Induced TNF-α Synthesis and other Cytokine Production

Monocytes and macrophages are significant producers of pro-inflammatory cytokines, including TNF-α, particularly in response to stimuli like lipopolysaccharide (LPS). nih.govnih.gov PDE4 inhibitors are known to suppress the production of inflammatory cytokines from macrophages and increase the production of anti-inflammatory cytokines. nih.govresearchgate.netmdpi.com this compound has shown significant TNF-α inhibition in healthy human volunteers in a pharmacodynamic evaluation study during its clinical development. researchgate.netfrontiersin.org Studies with other PDE4 inhibitors, such as roflumilast, have demonstrated the inhibition of LPS-induced TNF-α synthesis in monocytes. nih.govfrontiersin.org

Regulation of Dendritic Cell Functions

Dendritic cells (DCs) are crucial antigen-presenting cells that play a central role in initiating and regulating immune responses. dovepress.comnih.govmdpi.com PDE4 inhibitors have been shown to modulate inflammatory DC activation by decreasing the secretion of inflammatory and Th1/Th17-polarizing cytokines. researchgate.net While preserving the expression of costimulatory molecules and the CD4+ T cell-activating potential, PDE4 inhibitors can induce immunomodulatory DCs. researchgate.net In vitro methods are used to evaluate DC function, including their ability to stimulate T cells and their expression of costimulatory molecules. dovepress.comnih.govmdpi.comfrontiersin.org

Impact on T Lymphocyte Activation and Cytokine Release (e.g., CD4+ T cells, Th1, Th2, Th17 cells)

T lymphocytes, including CD4+ T cells and their subsets (Th1, Th2, Th17), are key mediators of adaptive immunity and contribute to inflammation through cytokine release. nih.govmdpi.comnih.govfrontiersin.org PDE4 inhibition can affect cytokine production in activated CD4+ T cells. nih.govfrontiersin.org PDE4 inhibitors have been shown to decrease the release of inflammatory mediators from neutrophils and the expression of adhesion molecules on T lymphocytes. atsjournals.org In vitro proliferation experiments have also indicated that PDE4 inhibitors directly impact T cell activation. mdpi.com PDE4 inhibitors may also influence the skewing of T cell responses, potentially favoring a Th2 orientation. researchgate.netmdpi.com

Analysis in Eosinophils: Suppression of Pro-inflammatory Activities

Eosinophils are granulocytes involved in allergic inflammation and can contribute to pro-inflammatory activities. mdpi.comfrontiersin.org While direct in vitro studies of this compound on eosinophil pro-inflammatory activities were not found in the provided search results, PDE4 inhibitors in general are being investigated for their potential in treating eosinophilic airway diseases. mdpi.com Eosinophils can release various pro-inflammatory mediators and contribute to tissue damage. mdpi.comnih.gov

Studies in Tissue-Specific Cell Lines and Primary Cultures

Data Table: Effects of PDE4 Inhibition on Immune Cells (Based on general PDE4 inhibitor research)

| Cell Type | Effect of PDE4 Inhibition | Relevant Activity |

| Neutrophils | Inhibition of reactive oxygen species (ROS) formation, potential impact on chemotaxis, degranulation, and adhesion. nih.govresearchgate.netfrontiersin.orgnih.gov | Superoxide generation, chemotaxis, degranulation, adhesion molecule expression. nih.govresearchgate.net |

| Monocytes/Macrophages | Suppression of LPS-induced TNF-α synthesis and other pro-inflammatory cytokine production. nih.govfrontiersin.orgnih.govmdpi.com | Production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6). nih.govnih.gov |

| Dendritic Cells | Modulation of activation, decreased secretion of inflammatory and Th1/Th17 cytokines. researchgate.net | Antigen presentation, T cell activation, cytokine secretion. dovepress.comnih.govmdpi.com |

| T Lymphocytes | Impact on cytokine production (e.g., in CD4+ T cells), potential influence on activation and differentiation skewing. nih.govfrontiersin.orgresearchgate.netmdpi.com | Activation, proliferation, cytokine release (e.g., IFN-γ, IL-2, IL-5, IL-13). nih.govmdpi.comnih.govfrontiersin.org |

| Eosinophils | Potential for modulation of pro-inflammatory activities. mdpi.com | Release of pro-inflammatory mediators, contribution to allergic inflammation. mdpi.comnih.gov |

Effects on Human Rheumatoid Synovial Cells

Rheumatoid arthritis is characterized by chronic inflammation of the synovial membrane, driven by the interaction of various cell types, including fibroblast-like synoviocytes (FLS) and immune cells. mdpi.comnih.govfrontiersin.orgnih.gov FLS play a significant role in the pathogenesis of RA by producing pro-inflammatory cytokines and matrix-degrading enzymes that contribute to joint destruction. nih.govnih.gov

While specific detailed data on this compound's direct effects on human rheumatoid synovial cells in vitro are not extensively detailed in the provided search results, the broader context of PDE4 inhibition in RA and studies on other PDE4 inhibitors offer insights into potential mechanisms. PDE4 is expressed in immune cells and other cell types involved in inflammation, and its inhibition is associated with reduced production of inflammatory mediators like TNF-α. nih.govdovepress.comavancesenfibrosispulmonar.comresearchgate.net Studies on other PDE4 inhibitors, such as apremilast (B1683926), have included testing against human rheumatoid synovial cells in vitro. nih.govfrontiersin.org The pharmacodynamic evaluation of this compound in healthy human volunteers showed a significant inhibition of the inflammatory marker TNF-α. nih.govfrontiersin.orgprnewswire.com TNF-α is a key cytokine involved in the inflammatory processes in RA and is produced by various cells in the synovial membrane, including macrophages and FLS. nih.govmdpi.com

Given that this compound is a PDE4 inhibitor developed for RA, it is highly probable that preclinical in vitro studies would have investigated its ability to modulate inflammatory responses in human rheumatoid synovial cells, consistent with the known mechanisms of PDE4 inhibitors in reducing pro-inflammatory cytokine production.

Investigations in Keratinocytes and Skin-derived Cells

Keratinocytes are the primary cell type in the epidermis and play a crucial role in the skin barrier function and immune responses. lifelinecelltech.commdpi.comelifesciences.org Skin-derived cells, including fibroblasts and immune cells, are involved in various skin inflammatory conditions like psoriasis. lifelinecelltech.combiorxiv.orgplos.orgnih.gov PDE4 is expressed in keratinocytes and immune cells in the skin, and PDE4 inhibitors have been investigated for dermatological conditions. frontiersin.orgavancesenfibrosispulmonar.com

While direct detailed in vitro studies of this compound specifically on keratinocytes and skin-derived cells are not prominently featured in the provided search results, the information available on other PDE4 inhibitors and the role of PDE4 in skin inflammation provides context. For instance, apremilast, another PDE4 inhibitor, has been tested against UVB-activated keratinocytes in vitro. nih.govfrontiersin.org PDE4 inhibition in keratinocytes and epithelial cells can suppress inflammatory mediator production and promote barrier function. frontiersin.org Elevated cAMP levels in these cells can inhibit inflammatory responses and regulate cell growth and barrier functions. frontiersin.org

This compound was also under development for plaque psoriasis, an inflammatory skin disorder characterized by hyperproliferation of keratinocytes and inflammation. frontiersin.orgprnewswire.comlifelinecelltech.com This suggests that preclinical studies would likely have included in vitro assessments of this compound's effects on keratinocytes and other relevant skin cells to evaluate its potential in mitigating psoriatic inflammation and keratinocyte abnormalities, consistent with the known role of PDE4 in these processes. frontiersin.orgavancesenfibrosispulmonar.comlifelinecelltech.com

Preclinical in Vivo Efficacy Studies of Revamilast in Animal Models

Efficacy in Animal Models of Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic inflammatory disorder characterized by synovitis, pannus formation, cartilage destruction, and bone erosion. nih.govjrd.or.kr Animal models, such as adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA), are widely used to study the pathogenesis of RA and evaluate potential therapies. nih.govjrd.or.krmdpi.comjyoungpharm.orgbiocytogen.com

Assessment of Anti-inflammatory Effects in Adjuvant-Induced Arthritis Models

Adjuvant-induced arthritis (AIA) is a T cell-dependent model of RA. e-jyms.org While specific detailed findings for Revamilast in AIA models were not extensively found in the search results, PDE4 inhibitors in general have demonstrated anti-inflammatory effects in such models. For instance, weak and non-specific PDE inhibitors have been shown to reduce edema in rat adjuvant arthritis models. unifi.it The anti-inflammatory effects in RA models are often assessed by measuring parameters such as paw swelling, clinical scores, and inflammatory markers. biocytogen.com

Evaluation of Impact on Joint Destruction and Pannus Formation

Therapeutic Potential in Psoriasis Animal Models

Psoriasis is an inflammatory skin disorder characterized by epidermal hyperproliferation, altered keratinocyte differentiation, and inflammatory cell infiltration. mdpi.comnih.govkochi-u.ac.jp Imiquimod (IMQ)-induced psoriasis models in mice are commonly used for preclinical studies due to their similar phenotypic features to human psoriasis, including epidermal thickening and inflammatory leukocyte infiltration. biocytogen.jp

Mitigation of Epidermal Thickness and Cellular Proliferation Abnormalities

Psoriasis models, such as the IMQ-induced model, exhibit increased epidermal thickness (acanthosis) and abnormal keratinocyte proliferation. mdpi.comnih.govkochi-u.ac.jpbiocytogen.jpnih.gov Histological analysis of skin samples is used to assess these parameters. biocytogen.jpmdpi.com While specific data for this compound were not found, preclinical studies with other PDE4 inhibitors like apremilast (B1683926) in psoriasis animal models have demonstrated significant alleviation of epidermal thickness and abnormal proliferation in lesioned skin. unifi.itmdpi.comfrontiersin.orgmdpi.comminervamedica.it

Reduction of Inflammatory Marker Expression (e.g., ICAM-1, HLA-DR, TNF-α)

Inflammatory markers such as TNF-α, ICAM-1, and HLA-DR are elevated in psoriatic lesions and contribute to the inflammatory process. frontiersin.orgmdpi.com Animal models of psoriasis show increased expression of these and other proinflammatory cytokines. nih.govfrontiersin.orgmdpi.comminervamedica.itmdpi.com Studies evaluating the efficacy of potential psoriasis treatments in animal models often measure the reduction of these markers. mdpi.comfrontiersin.orgmdpi.comminervamedica.it For instance, apremilast has been shown to reduce the expression of TNF-α, HLA-DR, and ICAM-1 in the lesioned skin of preclinical psoriasis models. unifi.itfrontiersin.org While direct preclinical data for this compound on these specific markers in animal psoriasis models were not located, its mechanism as a PDE4 inhibitor suggests a potential to influence these inflammatory pathways, as PDE4 inhibitors are known to suppress cytokine production, including TNF-α. prnewswire.com

Anti-inflammatory Effects in Respiratory Disease Animal Models

This compound has also been investigated for respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.govprnewswire.com Animal models are crucial for studying the anti-inflammatory effects of compounds in the context of respiratory diseases. These models often involve inducing inflammation through agents like LPS or allergens such as ovalbumin (OVA). mdpi.comersnet.orgfrontiersin.org While detailed preclinical efficacy data specifically for this compound in respiratory disease animal models were not extensively found, PDE4 inhibitors are known to attenuate the inflammatory response to various stimuli and suppress cytokine production in respiratory contexts. prnewswire.comersnet.org Studies in models of lung inflammation assess parameters such as leukocyte infiltration and cytokine levels in lung tissue and bronchoalveolar lavage fluid (BALF). mdpi.comersnet.orgfrontiersin.org

Attenuation of Airway Inflammation and Hyperresponsiveness in Asthma Models (e.g., OVA-induced)

Ovalbumin (OVA)-induced asthma models in rodents, particularly mice and rats, are widely used to study allergic airway inflammation and evaluate potential asthma therapeutics. biocytogen.jpcreative-biolabs.compharmalegacy.comnih.govnih.gov These models typically involve sensitizing animals to OVA followed by aerosol challenge, leading to characteristic features of asthma such as airway inflammation, increased serum IgE, mucus production, and airway hyperresponsiveness (AHR). biocytogen.jpcreative-biolabs.compharmalegacy.comnih.govnih.gov

This compound has demonstrated inflammatory efficacy in various animal models, including those relevant to asthma. ersnet.org While specific detailed data tables for this compound in OVA-induced models were not extensively found in the search results, PDE4 inhibitors in general, including this compound, are known for their anti-inflammatory effects in such models. ersnet.orgfrontiersin.org Studies with other PDE4 inhibitors like roflumilast (B1684550) in OVA-induced models have shown reduction in eosinophilic inflammation and airway hyperresponsiveness. frontiersin.org Given that this compound is also a PDE4 inhibitor, similar effects on attenuating airway inflammation and hyperresponsiveness in OVA-induced asthma models would be expected based on its mechanism of action.

Impact on Pulmonary Neutrophilia and Eosinophil Infiltration in Lung Disease Models

Pulmonary inflammation in various lung diseases involves the infiltration of inflammatory cells, including neutrophils and eosinophils. ersnet.orgmdpi.com Animal models using agents like LPS or bleomycin (B88199) are employed to study these inflammatory processes. ersnet.org Eosinophilic and neutrophilic inflammation can coexist in some cases of severe asthma and other lung conditions. mdpi.com

Effects on Airway Smooth Muscle Relaxation

Airway smooth muscle (ASM) contraction and relaxation play a significant role in regulating airway caliber and are central to conditions like asthma. frontiersin.org While PDE4 is present in ASM cells, its inhibition has not consistently shown acute bronchodilator effects in humans. tandfonline.com However, PDE3 is the predominant PDE isoenzyme in ASM, and its inhibition leads to ASM relaxation. tandfonline.com

The search results did not provide specific data on this compound's direct effects on airway smooth muscle relaxation in animal models. While PDE4 inhibitors are primarily known for their anti-inflammatory actions, some studies with other PDE4 inhibitors have explored their effects on ASM, though a direct effect on relaxation has not always been convincingly demonstrated and may be secondary to anti-inflammatory effects or interactions with other PDE subtypes. atsjournals.orgtandfonline.com

Studies in Models of Pulmonary Vascular Remodeling

Pulmonary vascular remodeling, characterized by structural changes in the pulmonary arteries, is a key feature of conditions like pulmonary arterial hypertension (PAH). uj.edu.pl Animal models of pulmonary vascular remodeling can be induced by various methods, including hypoxia, monocrotaline, or repeated embolizations. frontiersin.orgbiorxiv.orgfrontiersin.org

One search result mentioned that another PDE4 inhibitor, roflumilast, was found to inhibit hypoxia- and monocrotaline-induced severe pulmonary vascular remodeling and hypertension in rats. frontiersin.org While this suggests a potential role for PDE4 inhibition in mitigating pulmonary vascular remodeling, there was no specific information found regarding preclinical studies of this compound in models of pulmonary vascular remodeling in the provided search results.

Exploration in Other Preclinical Disease Models (if academically relevant from top results)

Potential in Neuroinflammation Models (e.g., Alzheimer's disease related mechanisms)

Neuroinflammation, an inflammatory response within the central nervous system, is implicated in the pathogenesis of several neurological disorders, including Alzheimer's disease (AD). frontiersin.orgfrontiersin.org Animal models of neuroinflammation can be induced by various stimuli, such as LPS or poly I:C. frontiersin.org Transgenic mouse models are commonly used to study AD, often focusing on amyloid plaque formation and tau pathology. frontiersin.orgnih.govscienceopen.comnih.gov PDE4 is highly expressed in the brain, and PDE4 inhibitors have shown promise in neuroinflammation-related diseases in animal models. frontiersin.org

Structure Activity Relationship Sar and Synthetic Chemistry of Revamilast

Chemical Synthesis Methodologies

The synthesis of benzofuropyridine analogues, including the core structure found in Revamilast, involves various strategies. The development of efficient and environmentally benign synthetic routes is an ongoing area of research.

Strategies for Benzofuropyridine Analogue Synthesis

Several synthetic strategies have been reported for the preparation of benzofuropyridines. Common approaches involve intramolecular C–C bond formation in diaryl ethers or C–O bond formation in 2-biaryl phenols via intramolecular nucleophilic aromatic substitution (SNAr). nih.govacs.orgresearchgate.netresearchgate.net One method successfully applied involved a palladium-catalyzed Stille coupling, although this approach utilizes toxic organotin reagents. nih.govacs.orgresearchgate.netresearchgate.net A more environmentally benign strategy generates biaryl phenols from dihalopyridines and 2-hydroxyphenylboronic acids through regioselective Suzuki cross-coupling, followed by copper-catalyzed intramolecular cyclization. nih.govacs.orgresearchgate.netresearchgate.net Alternative strategies include constructing the pyridine (B92270) ring from benzofuran (B130515) derivatives or employing cascade reactions that form two annulated rings in a single synthetic operation. nih.govacs.orgresearchgate.netresearchgate.net However, these alternative approaches often require elaborated substrates. nih.govacs.orgresearchgate.netresearchgate.net

More recently, an efficient one-pot, four-step methodology for the synthesis of benzofuropyridines from fluoropyridines or fluoroarenes and 2-bromophenyl acetates has been reported. acs.orgresearchgate.netresearchgate.net This streamlined procedure involves directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution. acs.orgresearchgate.netresearchgate.net In this methodology, a fluorine substituent acts as both a directing group for metalation and a facile leaving group in the intramolecular cyclization. nih.govacs.org

Metal-Free Synthetic Approaches for Related Chemical Scaffolds

While some synthesis methods for benzofuropyridines utilize metal catalysts, research has also explored metal-free approaches for related chemical scaffolds. One such approach involves the application of the Meerwein reaction of 1,4-benzoquinone (B44022) to synthesize benzofuropyridine analogues. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net This method utilizes aryldiazonium salts, which are readily prepared from commercially available anilines, to couple aryl groups to electron-poor alkenes, proceeding via a free-radical mechanism. beilstein-journals.org This benzofuropyridine product can be obtained from the Meerwein reaction of benzoquinone and a heterocyclic diazonium salt, followed by reduction and cyclization. beilstein-journals.orgnih.gov This metal-free strategy offers a complementary route to those involving palladium or other transition metal-based catalysis. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis builds mathematical relationships between chemical structure and biological activity, refining the SAR concept. wikipedia.org QSAR studies on PDE4 inhibitors, including benzofuropyridine derivatives, aim to identify key structural features influencing potency and selectivity. nih.govbenthamopenarchives.com

Identification of Structural Moieties Critical for PDE4 Inhibitory Potency

QSAR analysis helps in identifying structural moieties that are critical for the PDE4 inhibitory potency of compounds like this compound. These studies often involve calculating molecular descriptors and correlating them with biological activity data. nih.govbenthamopenarchives.com Structure-based QSAR methods, which consider the interaction of a molecule's pharmacophore features with the target binding pocket, have been developed for PDE4 inhibitors. nih.govbenthamopenarchives.com These methods can reveal critical pharmacophore features responsible for the observed SAR trends. benthamopenarchives.com

While specific QSAR data detailing the precise contribution of each moiety in this compound's structure to its PDE4 inhibitory potency were not extensively detailed in the search results, general principles from PDE4 inhibitor QSAR studies apply. These studies often highlight the importance of specific substituents, ring systems, and their spatial arrangement for optimal binding to the PDE4 active site. nih.govmdpi.comresearchgate.netresearchgate.net

Understanding Selectivity Determinants for PDE4 Subtypes Based on Chemical Structure

PDE4 comprises four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), and achieving subtype selectivity is a significant goal in developing PDE4 inhibitors with improved therapeutic profiles and reduced side effects. nih.govtandfonline.comtandfonline.com Structural differences in the active site of PDE4 subtypes, particularly in regions like the M-loop, can influence inhibitor binding and selectivity. nih.gov These differences can be attributed to variations in residue conformation and hydrogen-bonding interactions. nih.gov

Ligand Design and Optimization Principles

Ligand design and optimization in the context of PDE4 inhibitors like this compound involve applying SAR and QSAR insights to synthesize new molecules with improved properties. gardp.orgwikipedia.orgcollaborativedrug.com The goal is to enhance potency, improve selectivity for desired PDE4 subtypes, and optimize pharmacokinetic properties. nih.govtandfonline.comtandfonline.comtandfonline.comtandfonline.com

Principles guiding ligand design include understanding the interactions between the inhibitor and the PDE4 binding site, which often involves targeting metal ions and solvent pockets within the active site. nih.govnih.gov Modifications to the chemical structure are made to optimize these interactions, such as introducing specific functional groups or altering the shape and size of the molecule to fit better within the binding pocket or to interact favorably with specific residues in different PDE4 subtypes. nih.govmdpi.comresearchgate.netresearchgate.net

The design process is iterative, involving the synthesis of new analogues based on SAR/QSAR data, followed by biological testing to evaluate their potency and selectivity. gardp.orgwikipedia.orgcollaborativedrug.com This allows for the refinement of structural hypotheses and the design of subsequent generations of compounds with improved profiles. Computational methods, such as molecular docking and virtual screening, are also employed to predict the binding orientation and affinity of potential inhibitors and to screen large chemical libraries for promising candidates. plos.org

Strategies for Enhancing Receptor Binding Affinity

Enhancing the receptor binding affinity of a PDE4 inhibitor like this compound typically involves optimizing the interactions between the inhibitor molecule and the PDE4 enzyme's active site. Based on general principles of SAR and studies on other PDE4 inhibitors, strategies could include:

Modifications to Enhance Interactions with Lipophilic Pockets: The PDE4 active site contains lipophilic regions. uel.ac.uk Structural modifications that introduce or optimize hydrophobic groups on the this compound scaffold could improve binding through favorable van der Waals interactions.

Introduction or Modification of Hydrogen Bond Donors/Acceptors: Specific amino acid residues in the PDE4 active site can form hydrogen bonds with complementary functional groups on the inhibitor. uel.ac.uk Adjusting the position, type, or number of hydrogen bond donors and acceptors on the this compound structure can enhance binding affinity.

Exploiting Halogen Bonding and Other Non-Covalent Interactions: Halogen atoms (like the chlorines in this compound) can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity. uel.ac.uk Other non-covalent interactions, such as pi-pi stacking interactions with aromatic residues in the binding site, can also be important. uel.ac.uk The benzofuropyridine core and the dichloropyridine N-oxide moiety in this compound are structural elements that could be involved in such interactions.

Rigidization or Introduction of Conformational Constraints: Designing molecules with reduced conformational flexibility can pre-organize the inhibitor into a conformation favorable for binding, potentially leading to increased affinity.

While these are general strategies applied in the design of PDE4 inhibitors, specific data detailing how modifications to this compound's particular structure impact its binding affinity were not found in the provided search results.

Approaches to Modulate Pharmacological Profiles through Structural Modifications

Modulating the pharmacological profile of a compound like this compound through structural modifications goes beyond just enhancing binding affinity to the primary target (PDE4). It can also involve influencing other properties crucial for drug efficacy and safety, such as:

Achieving Selectivity for PDE4 Subtypes: The PDE4 family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D). reumatologiaclinica.orgnih.gov While this compound is described as a selective PDE4 inhibitor, modifications could potentially tune its selectivity towards specific subtypes, which might be beneficial for targeting particular inflammatory pathways or reducing off-target effects associated with inhibiting certain subtypes. nih.gov

Improving Metabolic Stability: Structural modifications can influence how easily the compound is metabolized by enzymes in the body. Modifications that increase metabolic stability can lead to a longer duration of action.

Adjusting Physicochemical Properties: Properties like solubility and permeability are critical for absorption, distribution, and cellular uptake. nih.gov Structural changes can be made to optimize these properties for the desired route of administration and tissue distribution.

Reducing Off-Target Interactions: A major challenge in developing PDE4 inhibitors has been managing side effects, often linked to PDE4 inhibition in tissues outside the intended target. nih.govresearchgate.netuni-freiburg.de Structural modifications can be explored to minimize interactions with other enzymes or receptors, thereby improving the safety profile.

Again, while these are general approaches in medicinal chemistry for modulating pharmacological profiles, specific research findings detailing how structural modifications to this compound have been used to alter its pharmacological profile were not available in the provided snippets. The development of PDE4 inhibitors, in general, has involved significant efforts to balance efficacy with reducing adverse effects through structural design. nih.govresearchgate.netuni-freiburg.de

Early Stage Drug Discovery and Preclinical Development Research of Revamilast

Compound Identification and Screening Campaigns

The drug discovery process typically begins with identifying potential therapeutic targets and then screening large libraries of compounds to find those that interact with these targets. zeclinics.combiobide.combioagilytix.com Revamilast was identified as a PDE4 inhibitor. idrblab.netprnewswire.comresearchgate.net PDE4 enzymes are primarily found in immune cells, epithelial cells, and brain cells, and they play a key role in modulating inflammation by regulating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govmdpi.comresearchgate.net Inhibition of PDE4 leads to an increase in intracellular cAMP, which can subsequently influence the synthesis of pro-inflammatory and anti-inflammatory cytokines. researchgate.netnih.gov While specific details about the initial screening campaigns that led to the identification of this compound are not extensively detailed in the provided information, the compound's structure and activity as a PDE4 inhibitor were established during this early discovery phase. idrblab.netprnewswire.comresearchgate.net

Pharmacodynamic Characterization in Preclinical Settings

Pharmacodynamics (PD) studies investigate the effects of a drug on the body. erbc-group.com In preclinical settings, this involves evaluating the compound's mechanism of action and its impact on relevant biological markers, often using in vitro assays and animal models. porsolt.combiobide.com

Tumor necrosis factor-alpha (TNF-α) is a key inflammatory cytokine involved in the pathogenesis of various inflammatory diseases. nih.govnih.govnih.gov As a PDE4 inhibitor, this compound was expected to modulate inflammatory responses, including the production of TNF-α. researchgate.netnih.gov Pharmacodynamic evaluation studies in healthy human volunteers treated with this compound demonstrated a significant inhibition of the inflammatory marker TNF-α. prnewswire.comresearchgate.netnih.govmdpi.comresearchgate.net These studies indicated a good ex-vivo inhibition of TNF-α, with maximum inhibition observed up to 93%. prnewswire.com

Here is a representation of the TNF-α inhibition data in healthy subjects:

| Study Type | Subject Cohort | Pharmacodynamic Endpoint | Observed Effect | Maximum Inhibition |

| Pharmacodynamic Study | Healthy Volunteers | TNF-α Inhibition (ex-vivo) | Significant Inhibition | Up to 93% |

This finding in healthy subjects supported the potential of this compound as an anti-inflammatory agent. prnewswire.com

Beyond TNF-α, PDE4 inhibitors can influence the production of a broad spectrum of inflammatory mediators. researchgate.netnih.govmdpi.com While the provided search results specifically highlight TNF-α inhibition by this compound in healthy subjects, preclinical pharmacodynamic characterization would typically involve assessing the modulation of other inflammatory markers as well. This could include other cytokines (e.g., IL-1β, IL-6, IL-8, IL-10), chemokines, and mediators involved in immune cell activation and function. researchgate.netnih.govmdpi.comnih.goversnet.org Such studies, often conducted in various cell types (e.g., monocytes, lymphocytes, dendritic cells) and animal models of inflammation, help to build a comprehensive picture of the compound's pharmacodynamic profile and its potential therapeutic effects in different inflammatory conditions. researchgate.netnih.govmdpi.com

Evaluation of TNF-α Inhibition in Healthy Subject Cohorts (Pharmacodynamic Endpoint)

Preclinical Pharmacokinetic Characterization

Pharmacokinetics (PK) describes how the body affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). porsolt.comtechnologynetworks.comcriver.comepo-berlin.com Preclinical pharmacokinetic studies are essential for understanding how a drug is handled by the organism, which informs dosing strategies and helps predict human pharmacokinetics. porsolt.comadmescope.com

ADME studies are a fundamental part of preclinical development. technologynetworks.comcriver.commedicilon.com These studies investigate how a compound is absorbed into the bloodstream, where it is distributed within the body, how it is metabolized (broken down), and how it is eliminated. porsolt.comerbc-group.comtechnologynetworks.comcriver.comepo-berlin.comadmescope.commedicilon.com In vitro ADME studies are often conducted early in the process to screen compounds, while in vivo studies in animal models provide more comprehensive data on the compound's behavior in a living system. criver.comadmescope.com

While detailed preclinical ADME data for this compound are not extensively provided in the search results, it is mentioned that this compound is an orally active compound, suggesting that its absorption after oral administration was evaluated. idrblab.netprnewswire.comresearchgate.net Metabolism studies are crucial to identify how the body transforms the drug and whether active or inactive metabolites are formed. pharmaron.com It is noted that this compound does not appear to be metabolized into carcinogenic metabolites, and such metabolites were not detected in human plasma samples from a Phase 1 study. prnewswire.com This suggests that metabolism studies were conducted to assess the metabolic fate of this compound. Excretion studies determine how the compound and its metabolites are removed from the body, typically through urine or feces. admescope.comnih.gov

Elimination is the process by which a drug is removed from the body, and the half-life is a key pharmacokinetic parameter that describes the time it takes for the concentration of the drug in the plasma to reduce by half. nih.gov Understanding the elimination patterns and half-life is crucial for determining appropriate dosing intervals. nih.gov

Preclinical studies in animal models are used to assess the elimination characteristics and half-life of a compound before human studies. admescope.com While specific half-life values for this compound in preclinical models are not provided in the search results, it is indicated that this compound successfully completed preclinical trials. prnewswire.comnih.gov In healthy human volunteers, Phase 1 studies were conducted. prnewswire.comnih.govmdpi.comresearchgate.net Although a specific half-life value in healthy subjects is not explicitly stated for this compound in the provided text, the successful completion of Phase 1 studies, which include pharmacokinetic evaluations in healthy volunteers, implies that its elimination patterns and half-life were characterized during this stage of development. prnewswire.comnih.gov The absence of detectable carcinogenic metabolites in human plasma from a Phase 1 study also relates to the elimination and metabolic profile of the compound. prnewswire.com

Evaluation of PDE4 Inhibitory Concentration (IC50) in In Vitro Systems

In vitro studies are fundamental in early drug discovery to assess the potency of a compound against its intended biological target. ppd.com For this compound, as a PDE4 inhibitor, evaluating its half-maximal inhibitory concentration (IC50) in in vitro systems is crucial to understand its effectiveness in inhibiting the PDE4 enzyme. The IC50 value represents the concentration of a compound required to inhibit 50% of the target's activity.

Strategic Development Trajectory within Pharmaceutical Research Organizations

The strategic development trajectory of a drug candidate like this compound within pharmaceutical research organizations involves a progression through various preclinical and clinical phases. This compound successfully completed preclinical trials. prnewswire.comeconomictimes.com Preclinical development typically includes studies on pharmacodynamics, pharmacokinetics, metabolism, and toxicology to assess the drug's effects on the body, how the body handles the drug, and its potential toxicity. wikipedia.org This data is used to determine a safe starting dose for human trials. wikipedia.org

Following successful preclinical evaluation, this compound advanced to clinical trials. ontosight.aiprnewswire.com Glenmark Pharmaceuticals initiated global Phase IIb studies for this compound (GRC 4039) for the treatment of chronic inflammatory disorders such as asthma and rheumatoid arthritis. prnewswire.comeconomictimes.com Phase IIb studies are designed to establish the efficacy and safety of the molecule and determine appropriate dosage ranges. prnewswire.comeconomictimes.com Phase I studies, primarily conducted in the UK with healthy volunteers, were successfully completed prior to the initiation of Phase IIb trials. prnewswire.comeconomictimes.com These Phase I studies indicated a good ex-vivo inhibition of the inflammatory marker TNF-α. prnewswire.com

As of available information, Phase 2 studies designed to evaluate this compound in asthma and rheumatoid arthritis have been completed. nih.gov However, recent development activity or published study results beyond this phase were not indicated in the search results from March 2018. nih.gov this compound (GRC 4039) was no longer listed on Glenmark's development pipeline webpage according to information from PubChem. nih.gov

The development of drug candidates within pharmaceutical organizations is a complex, costly, and time-consuming process, with many candidates failing to reach the market. humanspecificresearch.org Strategic decisions regarding the continuation or discontinuation of a development program are based on the data gathered during preclinical and clinical trials, as well as the evolving market landscape and unmet medical needs. humanspecificresearch.orgnih.gov

Data Table: Illustrative PDE4 Inhibition Data (Examples from Literature)

While direct IC50 data for this compound was not found, the following table presents illustrative in vitro PDE4 inhibition data for other PDE4 inhibitors mentioned in the search results, providing context for the type of data relevant to Section 6.3.3.

| Compound | Target | System/Assay | IC50 (nM) | Source |

| Roflumilast (B1684550) | PDE4 | Human neutrophils | 0.8 | nih.govmedicaljournalssweden.se |

| Roflumilast | PDE4B | In vitro assay | 8.4 | mdpi.com |

| Roflumilast | PDE4D | In vitro assay | 6.8 | mdpi.com |

| Cilomilast | PDE4 | In vitro assay | 120 | mdpi.com |

| Cilomilast | PDE4B | In vitro assay | 25 | mdpi.com |

| Cilomilast | PDE4D | In vitro assay | 11 | mdpi.com |

| GSK256066 | PDE4B | In vitro assay (apparent IC50) | 3.2 pM | |

| GSK256066 | PDE4B | In vitro assay (steady-state IC50) | <0.5 pM |

Future Directions and Emerging Research Avenues for Revamilast

Refined Understanding of PDE4 Subtype-Specific Roles in Inflammatory Processes

Phosphodiesterase 4 (PDE4) comprises four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), each with multiple isoforms, exhibiting distinct tissue distribution and functional roles in inflammatory and immune cells. frontiersin.orgresearchgate.netnews-medical.netmdpi.commdpi.com While PDE4 inhibition generally leads to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, modulating inflammatory responses, the specific contributions of each subtype to different inflammatory pathways are still being refined. frontiersin.orgnews-medical.netnih.gov Future research could focus on a more granular understanding of how Revamilast interacts with specific PDE4 subtypes and how this interaction translates to its observed anti-inflammatory effects in various cell types involved in diseases like asthma and rheumatoid arthritis. frontiersin.orgnih.gov Elucidating the precise subtype selectivity profile of this compound and correlating it with specific downstream signaling pathways could provide insights into optimizing its therapeutic potential and potentially minimizing off-target effects associated with inhibiting certain PDE4 subtypes, such as PDE4D, which has been linked to dose-limiting side effects like nausea and emesis observed with some other PDE4 inhibitors. nih.govopenrespiratorymedicinejournal.com Studies suggest that targeting the PDE4B subtype may be particularly relevant for anti-inflammatory effects. openrespiratorymedicinejournal.comavancesenfibrosispulmonar.com

Investigation of Combination Therapies with Other Anti-inflammatory Agents in Preclinical Models

Combination therapy is a common strategy in managing chronic inflammatory diseases to achieve enhanced efficacy and potentially reduce the required dose of individual agents, thereby mitigating side effects. mdpi.comopenaccessjournals.com Preclinical studies investigating this compound in combination with other anti-inflammatory agents, such as corticosteroids or disease-modifying antirheumatic drugs (DMARDs) like methotrexate (B535133), could be a valuable future direction. openaccessjournals.comidrblab.netmdpi.com Exploring synergistic or additive effects in relevant in vitro and in vivo inflammatory models could reveal novel therapeutic strategies. mdpi.com For instance, combining a PDE4 inhibitor with an agent targeting a different inflammatory pathway could lead to a more comprehensive suppression of the inflammatory cascade. Research has shown that combining PDE4 inhibitors with steroids can enhance efficacy in asthma models. mdpi.com Similarly, combining DMARDs like methotrexate with other agents has shown improved outcomes in rheumatoid arthritis. openaccessjournals.com

Exploration of Novel Delivery Systems for Enhanced Therapeutic Efficacy in Disease Models

The efficacy and tolerability of a therapeutic agent can be significantly influenced by its delivery system. Exploring novel delivery systems for this compound could offer advantages such as improved bioavailability, targeted delivery to inflamed tissues, reduced systemic exposure, and potentially improved patient compliance. mdpi.comnih.gov Research avenues could include investigating encapsulated formulations, nanoparticle-based delivery, or other advanced drug delivery technologies in relevant preclinical disease models. mdpi.comuni-muenchen.de For example, targeted delivery to the lungs in asthma models or to inflamed joints in rheumatoid arthritis models could enhance local drug concentration while minimizing systemic side effects. mdpi.comnih.govuni-muenchen.de Studies on novel delivery systems for other anti-inflammatory agents have shown improved efficacy and reduced toxicity in animal models. mdpi.comnih.gov

Advanced Computational Chemistry and Molecular Modeling for SAR Elucidation

Advanced computational chemistry and molecular modeling techniques can play a crucial role in understanding the structure-activity relationships (SAR) of this compound and guiding the design of novel, more potent, or selective analogs. fiveable.mefmhr.orgspirochem.comnih.gov Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide insights into the binding interactions of this compound with PDE4 enzymes and help predict the effect of structural modifications on its activity and selectivity. fmhr.orgnih.govnih.gov This can accelerate the lead optimization process and potentially lead to the identification of next-generation PDE4 inhibitors with improved pharmacological profiles. fmhr.orgspirochem.com Computational methods are increasingly integrated into drug discovery pipelines to enhance efficiency and reduce costs. fmhr.org

Integration of Omics Data in Preclinical Response Analysis (e.g., transcriptomics, proteomics)

Integrating multi-omics data, such as transcriptomics and proteomics, in preclinical studies can provide a comprehensive understanding of the molecular mechanisms underlying the response to this compound treatment in disease models. nih.govcrownbio.comdelta4.aielifesciences.orgnih.gov Analyzing changes in gene expression (transcriptomics) and protein profiles (proteomics) in response to this compound can reveal key pathways and molecular targets affected by the compound. nih.govcrownbio.comelifesciences.org This can help identify biomarkers of response, understand mechanisms of action or resistance, and potentially identify patient populations who are more likely to benefit from PDE4 inhibition. crownbio.comdelta4.ai The integration of different omics datasets offers a holistic view of biological processes and can significantly accelerate research translation. nih.govcrownbio.comdelta4.ainih.gov

Q & A

Q. What is the primary mechanism of action of Revamilast in inflammatory diseases, and how is this assessed in preclinical models?

this compound is a phosphodiesterase-4 (PDE4) inhibitor that reduces pro-inflammatory cytokine production. Preclinical evaluation typically involves:

- In vitro assays : PDE4 enzymatic inhibition assays using recombinant enzymes or cell-based systems (e.g., measuring cAMP levels in human monocytes).

- In vivo models : LPS-induced lung inflammation in rodents or collagen-induced arthritis models to assess anti-inflammatory efficacy .

- Dose-response studies to establish potency (IC50) and selectivity over other PDE isoforms.

Q. What are the standard protocols for evaluating this compound’s efficacy in clinical trials for asthma?

Phase II/III trials typically adopt:

- Randomized, double-blind, placebo-controlled designs with spirometry endpoints (e.g., FEV1 improvement).

- Inclusion criteria : Adults with moderate-to-severe asthma, stable on inhaled corticosteroids.

- Outcome measures : Reduction in exacerbation rates, symptom scores, and biomarker analysis (e.g., serum TNF-α, IL-6) .

- Statistical powering : Sample size calculations based on expected effect sizes from prior PDE4 inhibitor trials.

Q. How are pharmacokinetic (PK) parameters of this compound characterized in early-phase trials?

- Study design : Single/multiple ascending dose (SAD/MAD) studies in healthy volunteers.

- Key metrics : Cmax, Tmax, AUC, half-life, and bioavailability via plasma sampling.

- Analytical methods : LC-MS/MS for quantification, validated per FDA/EMA guidelines .

- Food-effect studies : To assess PK variability under fed vs. fasting conditions.

Advanced Research Questions

Q. What methodological challenges arise when correlating this compound’s PDE4 inhibition efficacy with clinical outcomes in heterogeneous populations?

- Heterogeneity mitigation : Stratified randomization based on biomarkers (e.g., eosinophil counts in asthma).

- Pharmacodynamic (PD) biomarkers : Use of ex vivo LPS-stimulated cytokine release assays to confirm target engagement.

- Data normalization : Adjusting for covariates like age, comorbidities, and concurrent medications using multivariate regression models .

- Trial simulations : Leveraging PK/PD modeling to predict dose-response in subpopulations .

Q. How can researchers resolve contradictory data between in vitro potency and in vivo efficacy of this compound?

- Bioavailability analysis : Assess drug solubility, permeability (Caco-2 assays), and first-pass metabolism using liver microsomes.

- Tissue distribution studies : Radiolabeled this compound in animal models to quantify lung vs. plasma concentrations.

- Translational PK/PD modeling : Integrate in vitro IC50 values with in vivo PK data to predict effective doses .

- Confounding factors : Evaluate off-target effects (e.g., PDE3/5 inhibition) via counter-screening assays .

Q. What advanced statistical approaches are recommended for analyzing longitudinal clinical trial data with high dropout rates in this compound studies?

- Intent-to-treat (ITT) with multiple imputation : Address missing data using Markov chain Monte Carlo (MCMC) methods.

- Mixed-effects models : Account for repeated measures and inter-individual variability (e.g., linear mixed models for FEV1 trends).

- Sensitivity analyses : Compare completers vs. dropouts to identify bias patterns .

- Bayesian hierarchical models : Incorporate prior data from related PDE4 inhibitors to improve parameter estimation .

Q. How should researchers design experiments to evaluate this compound’s potential in combination therapies for rheumatoid arthritis (RA)?

- Synergy testing : Use factorial design studies (e.g., this compound + methotrexate vs. monotherapies) with Bliss independence or Loewe additivity models.

- Biomarker-driven endpoints : Joint imaging (MRI/US) for structural changes and serum MMP-3 levels for disease activity.

- Safety profiling : Monitor infections and gastrointestinal adverse events common to PDE4 inhibitors .

- Mechanistic overlap analysis : RNA sequencing of synovial biopsies to identify pathways modulated by combination therapy .

Methodological Resources

-

Data Reproducibility : Follow STARD or CONSORT guidelines for experimental reporting .

-

Literature Synthesis : Use tools like Research Rabbit to map connections between this compound studies and related PDE4 inhibitors .

又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21

-

Ethical Compliance : Document institutional review board (IRB) approvals and adverse event monitoring protocols in all publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.